molecular formula C8H13N3O2 B13232790 5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole

5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole

Cat. No.: B13232790
M. Wt: 183.21 g/mol
InChI Key: YZFZAOKEXKZKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole typically involves the reaction of azetidine derivatives with oxadiazole precursors. One common method includes the reaction of 3-ethyl-1,2,4-oxadiazole with azetidine-3-ol in the presence of a suitable base, such as sodium hydride, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole
  • 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole
  • 5-[(Azetidin-3-yloxy)methyl]-3-phenyl-1,2,4-oxadiazole

Uniqueness

5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position of the oxadiazole ring can affect its interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-3-ethyl-1,2,4-oxadiazole

InChI

InChI=1S/C8H13N3O2/c1-2-7-10-8(13-11-7)5-12-6-3-9-4-6/h6,9H,2-5H2,1H3

InChI Key

YZFZAOKEXKZKGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)COC2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.